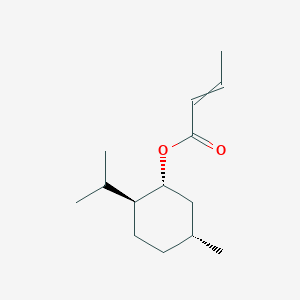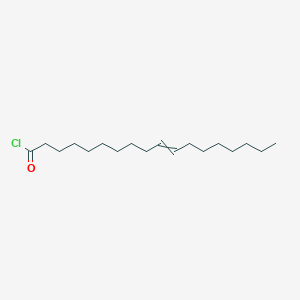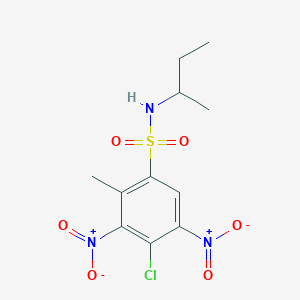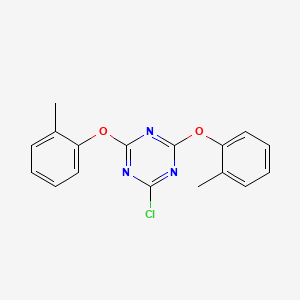![molecular formula C11H13BrN2O2 B14506848 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine CAS No. 62899-10-9](/img/structure/B14506848.png)
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, methyl, and allyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine typically involves the bromination of 4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and allyloxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,4-bis(methylthio)pyrimidine
- 5-Bromo-2-hydroxy-4-methylpyridine
- 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Uniqueness
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is unique due to the presence of both bromine and allyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propiedades
Número CAS |
62899-10-9 |
|---|---|
Fórmula molecular |
C11H13BrN2O2 |
Peso molecular |
285.14 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-2,6-bis(prop-2-enoxy)pyrimidine |
InChI |
InChI=1S/C11H13BrN2O2/c1-4-6-15-10-9(12)8(3)13-11(14-10)16-7-5-2/h4-5H,1-2,6-7H2,3H3 |
Clave InChI |
KUEBWMFUNCVEDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)OCC=C)OCC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)



![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)



![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
